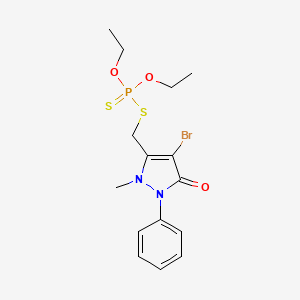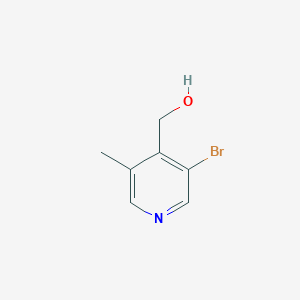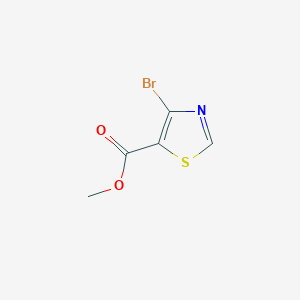
4-(Trifluoromethoxy)butyronitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)butyronitrile, or 4-TFMBN, is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TFMBN has a wide range of applications due to its high purity, excellent solubility in various solvents, and low toxicity. It is an important intermediate in the synthesis of many compounds and can be used in the production of various drugs, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
4-TFMBN is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of various drugs and can be used in the production of various drugs, agrochemicals, and other organic compounds. 4-TFMBN is also used in the synthesis of various organometallic compounds, such as palladium-catalyzed carbon-carbon bond formation and Suzuki-Miyaura cross-coupling reactions. Additionally, 4-TFMBN is used as a reagent in the synthesis of thioureas, imidazoles, and other heterocyclic compounds.
Mécanisme D'action
4-TFMBN is an important intermediate in the synthesis of various drugs and other organic compounds. The mechanism of action involves a nucleophilic substitution reaction, in which the trifluoromethyl group of the 4-TFMBN molecule is replaced by a nucleophilic group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
4-TFMBN is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its high purity and excellent solubility in various solvents, 4-TFMBN has a wide range of applications. However, due to its low toxicity, 4-TFMBN has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-TFMBN in lab experiments include its high purity, excellent solubility in various solvents, and low toxicity. Additionally, it is an important intermediate in the synthesis of various drugs and other organic compounds. However, there are some limitations to using 4-TFMBN in lab experiments. For example, the reaction may require a base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Orientations Futures
For 4-TFMBN include further research into its applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research into the mechanism of action and the biochemical and physiological effects of 4-TFMBN should be conducted. Finally, further research into the advantages and limitations of using 4-TFMBN in lab experiments should be conducted.
Méthodes De Synthèse
4-TFMBN can be synthesized from trifluoromethyl bromide and butyronitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dimethyl sulfoxide, dichloromethane, or acetonitrile. The reaction is typically carried out at room temperature and the product is isolated by precipitation or distillation.
Propriétés
IUPAC Name |
4-(trifluoromethoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXOKOJKGITLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)COC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)




![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)






![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)